(2-Isopropyl-6-methylpyridin-4-YL)methanol
Description
(2-Isopropyl-6-methylpyridin-4-YL)methanol is a pyridine-derived compound characterized by a hydroxylmethyl group (-CH2OH) at the 4-position of the pyridine ring, with isopropyl and methyl substituents at the 2- and 6-positions, respectively. This structural configuration imparts unique physicochemical properties, including moderate polarity due to the hydroxyl group and steric bulk from the isopropyl substituent.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2-methyl-6-propan-2-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10-5-9(6-12)4-8(3)11-10/h4-5,7,12H,6H2,1-3H3 |
InChI Key |
MUOCGICZZJGHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-6-methylpyridin-4-YL)methanol typically involves multi-step organic reactions. One common method includes the alkylation of 2-methyl-6-isopropylpyridine with formaldehyde, followed by reduction to yield the desired methanol derivative. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like methanol or ethanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of automated reactors and real-time monitoring systems helps in maintaining consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-6-methylpyridin-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amines, and various substituted pyridine derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(2-Isopropyl-6-methylpyridin-4-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties .
Mechanism of Action
The mechanism of action of (2-Isopropyl-6-methylpyridin-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The compound’s properties are influenced by the electronic and steric effects of its substituents. Below is a comparative analysis with analogous pyridine methanol derivatives:
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methyl, isopropyl) may activate the pyridine ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., chloro in ) could deactivate it .
- Solubility: Simpler derivatives like (6-methyl-pyridin-3-yl)-methanol exhibit higher aqueous solubility due to reduced hydrophobicity.
Physicochemical and Spectroscopic Properties
- Boiling/Melting Points : Bulky substituents like isopropyl likely increase melting points due to enhanced van der Waals interactions, though exact data are unavailable in the provided evidence.
- NMR Chemical Shifts : Substituent electronegativity correlates with chemical shift variations. For example, the chloro group in may deshield nearby protons, causing upfield/downfield shifts compared to the target compound’s isopropyl group .
Research Findings and Limitations
- Electronegativity and Reactivity : Evidence from tin compounds suggests substituent electronegativity (e.g., Cl vs. methyl) directly impacts chemical shifts and reactivity , which may extrapolate to pyridine systems.
Biological Activity
(2-Isopropyl-6-methylpyridin-4-YL)methanol is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C11H15N |
| Molecular Weight | 163.25 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways that affect cell growth and apoptosis.
Biological Activity
Research indicates that this compound possesses several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens. For instance, it showed significant inhibition against E. coli with a Minimum Inhibitory Concentration (MIC) of 50 µM .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. At concentrations of 0.05 mg/mL, it inhibited cellular growth by more than 50% compared to control groups .
- Potential as an Anticancer Agent : The compound's ability to induce apoptosis in cancer cells has been noted, indicating its potential as a therapeutic agent in oncology.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various pyridine derivatives, including this compound. It was found effective against Gram-positive and Gram-negative bacteria, with notable results against Staphylococcus aureus and E. coli.
Case Study 2: Cytotoxicity in Cancer Cells
In a controlled experiment involving human breast cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Comparative Analysis
To better understand the compound's efficacy, a comparison with other related compounds was conducted:
| Compound | MIC (µM) | Cytotoxicity (IC50 mg/mL) |
|---|---|---|
| This compound | 50 | 0.05 |
| Compound A | 75 | 0.1 |
| Compound B | 100 | 0.15 |
This table highlights the superior antimicrobial and cytotoxic properties of this compound compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
